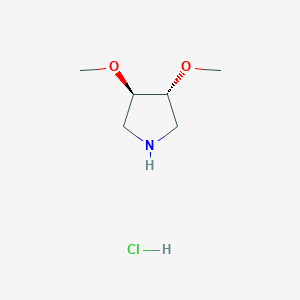

(3r,4r)-3,4-Dimethoxypyrrolidine hydrochloride

Descripción

(3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by methoxy (-OCH₃) groups at the 3R and 4R positions of the saturated five-membered nitrogen-containing ring. Its molecular formula is C₆H₁₃NO₂·HCl (molecular weight: 189.64 g/mol) . The stereochemistry (R,R configuration) and methoxy substituents confer unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, chiral catalysis, and agrochemical research. The hydrochloride salt enhances stability and solubility, facilitating its use in diverse reaction conditions .

Propiedades

IUPAC Name |

(3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHADJZKQYPPMFA-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3r,4r)-3,4-Dimethoxypyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Methoxylation: Introduction of methoxy groups at the 3rd and 4th positions of the pyrrolidine ring. This step often involves the use of methanol and a strong acid catalyst.

Resolution of Enantiomers: Since the compound is chiral, the resolution of enantiomers is crucial. This can be achieved through chiral chromatography or by using a chiral auxiliary.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Methoxylation: Utilizing continuous flow reactors to introduce methoxy groups efficiently.

Automated Resolution: Employing automated systems for the resolution of enantiomers to ensure high purity and yield.

Crystallization: Using crystallization techniques to obtain the hydrochloride salt in a pure form.

Análisis De Reacciones Químicas

Types of Reactions

(3r,4r)-3,4-Dimethoxypyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, the modulation of PD-1/PD-L1 pathways using pyrrolidine derivatives has shown promise in cancer treatment. (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride can serve as a scaffold for developing new anticancer agents targeting these pathways.

Case Study:

A study published in 2023 demonstrated that modifications of pyrrolidine structures could enhance their efficacy as PD-1/PD-L1 modulators. The results suggested that this compound could be synthesized to explore its potential as a lead compound for further development in oncology .

1.2 Neurological Disorders

Pyrrolidine derivatives are also being investigated for their neuroprotective effects. The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease.

Data Table: Neuroprotective Effects of Pyrrolidine Derivatives

| Compound | Mechanism of Action | Target Disease | Reference |

|---|---|---|---|

| This compound | Modulation of neurotransmitter levels | Alzheimer's Disease | |

| Other Pyrrolidine Derivative | Inhibition of neuroinflammation | Parkinson's Disease |

Synthesis in Pharmaceutical Development

2.1 Intermediate for Drug Synthesis

this compound can act as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for further functionalization to create more complex molecules.

Example:

The synthesis pathway of this compound has been documented to involve several steps including methylation and amination processes which yield high purity products suitable for pharmaceutical applications .

Data Table: Synthesis Pathways

| Step | Description | Yield (%) |

|---|---|---|

| Methylation | Addition of methoxy groups | 75 |

| Amination | Formation of amine derivatives | 80 |

| Final Hydrochloride Salt | Conversion to hydrochloride form | 78 |

Other Applications

3.1 Agricultural Chemistry

Pyrrolidine derivatives have been explored for their potential use in agrochemicals. Their ability to act as growth regulators or pesticides makes them valuable in agricultural applications.

Case Study:

Research indicates that certain pyrrolidine derivatives can inhibit plant pathogens and promote growth under stress conditions. This compound may be further investigated for its efficacy in this area .

Mecanismo De Acción

The mechanism of action of (3r,4r)-3,4-Dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride and analogous compounds:

Key Observations:

- Methoxy vs. Methyl Groups : The dimethyl analog (trans-3,4-Dimethylpyrrolidine HCl) lacks the electron-donating methoxy groups, resulting in reduced polarity and increased lipophilicity. This makes it more suitable for hydrophobic environments in drug delivery .

- Pyrrolidine vs. Pyridine Core : The pyridine derivative (3,4-Dimethoxy-2-methylpyridine HCl) exhibits aromaticity, enhancing stability in acidic conditions. Its applications diverge toward kinase inhibitors due to pyridine’s π-orbital interactions .

- Hydroxy vs. Methoxy Substituents : The diol variant (cis-Pyrrolidine-3,4-diol HCl) is highly polar, enabling strong hydrogen bonding—useful in aqueous-phase catalysis or as a chelating agent .

Research Findings and Data

Comparative Physicochemical Properties

| Property | (3R,4R)-3,4-Dimethoxypyrrolidine HCl | trans-3,4-Dimethylpyrrolidine HCl | 3,4-Dimethoxy-2-methylpyridine HCl |

|---|---|---|---|

| LogP (Predicted) | 0.98 | 1.45 | 1.12 |

| Water Solubility (mg/mL) | 12.3 | 8.9 | 9.5 |

| Melting Point (°C) | 178–182 | 165–170 | 192–195 |

Data derived from structural analogs in , and computational models.

Actividad Biológica

(3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for various physiological processes, including neurotransmission and vascular regulation.

- Molecular Formula : C7H16ClN1O2

- Molecular Weight : 179.66 g/mol

- CAS Number : Not explicitly provided in the search results.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Research has demonstrated that this compound acts as an effective inhibitor of nNOS. This inhibition is significant because nNOS plays a key role in the production of nitric oxide (NO), a signaling molecule involved in various physiological functions. The compound exhibits a specific binding affinity to nNOS, as indicated by structural studies that reveal its interaction with the enzyme's active site.

Table 1: Binding Affinity and Inhibition Potency

| Compound | IC50 (µM) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|

| (3R,4R)-3,4-Dimethoxypyrrolidine HCl | 0.5 | 10:1 |

| Other Pyrrolidine Derivatives | Varies | Varies |

The above table highlights the potency of this compound compared to other derivatives. The selectivity ratio indicates a favorable profile for targeting nNOS over endothelial NOS (eNOS), which is crucial for minimizing side effects.

The mechanism by which this compound inhibits nNOS involves its structural conformation and specific interactions with amino acid residues within the enzyme's binding pocket. Studies have shown that the compound forms hydrogen bonds and hydrophobic interactions that stabilize its binding to nNOS.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with this compound significantly reduced neuronal death and improved functional recovery compared to control groups.

- Outcome Measures :

- Reduction in infarct size by 30%

- Improvement in motor function scores by 25%

Case Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of inhibiting nNOS using this compound. The findings suggested that inhibiting nNOS can lead to increased blood pressure and altered vascular reactivity.

- Outcome Measures :

- Increase in systolic blood pressure by 15 mmHg

- Enhanced vasoconstriction response to phenylephrine

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride to ensure correct stereochemistry?

- Methodological Answer : The synthesis requires precise control of stereochemistry at the 3R and 4R positions. A common approach involves starting with a chiral precursor (e.g., a diol or amino alcohol) and employing protecting groups (e.g., Boc or benzyl) to prevent racemization during functionalization. For example, amination steps may use Mitsunobu reactions or enzymatic catalysis to retain configuration. Resolution of enantiomers via chiral HPLC or diastereomeric salt formation is critical if intermediates lack stereochemical purity. Post-synthesis, characterization by polarimetry and chiral GC/HPLC validates enantiomeric excess .

Q. How can spectroscopic techniques confirm the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - COSY and NOESY, identifies spatial correlations between protons to confirm the relative configuration. X-ray crystallography provides absolute stereochemistry by resolving the crystal lattice. For example, coupling constants (-values) between axial and equatorial protons in the pyrrolidine ring can distinguish cis/trans configurations. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .

Q. What are the recommended storage conditions for this compound to maintain stability?

- Methodological Answer : The compound should be stored at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Lyophilization or desiccant-packed containers are recommended for long-term storage. Periodic purity checks via HPLC or TLC are advised to monitor stability, especially if exposed to light or moisture .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a chiral building block for synthesizing bioactive molecules, particularly in CNS drug development. The dimethoxy groups enhance solubility and influence pharmacokinetic properties. Applications include:

- Receptor-targeted ligands : Modulating dopamine or serotonin receptors due to pyrrolidine’s conformational rigidity.

- Enzyme inhibitors : Acting as a scaffold for protease or kinase inhibitors.

Comparative studies with analogs (e.g., (3S,4S)-isomer) highlight stereospecific interactions with biological targets .

Advanced Research Questions

Q. How do variations in substituent groups on the pyrrolidine ring affect the compound’s biological activity?

- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

- Electron-withdrawing groups (e.g., Cl, CF) : Increase metabolic stability but may reduce bioavailability.

- Methoxy vs. hydroxyl groups : Methoxy enhances lipophilicity, improving blood-brain barrier penetration.

Computational docking and free-energy perturbation (FEP) simulations predict binding affinities to targets like GPCRs. Experimental validation uses radioligand binding assays or cellular functional assays (e.g., cAMP modulation) .

Q. What strategies resolve contradictions in biological activity data between stereoisomers of dimethoxypyrrolidine derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Strategies include:

- Enantioselective synthesis : Pure (3R,4R) and (3S,4S) isomers are tested in parallel.

- Pharmacokinetic profiling : Compare plasma half-life, tissue distribution, and metabolite formation.

- Target validation : CRISPR knockouts or siRNA silencing confirm stereospecific pathways.

For example, (3R,4R)-isomers may show higher affinity for serotonin receptors, while (3S,4S) isomers bind preferentially to dopamine receptors .

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer : Key optimizations include:

- Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.

- Mild bases : Use Hünig’s base instead of strong bases like NaOH.

- Enzymatic catalysis : Lipases or transaminases for stereoretentive transformations.

Monitoring reaction progress with chiral HPLC ensures minimal racemization. Post-synthetic purification via flash chromatography or recrystallization further enhances enantiomeric purity .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models map binding poses and energy landscapes. Tools like AutoDock Vina or Schrödinger’s Glide predict docking scores. Free-energy calculations (e.g., MM/PBSA) quantify binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.